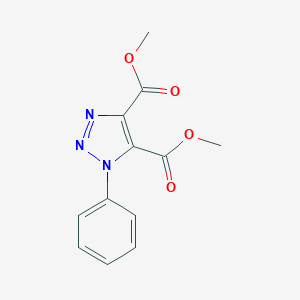

Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate

Vue d'ensemble

Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are of great importance in the fields of chemistry and chemical biology due to their unique properties, inert nature, and ability to mimic amide bonds . This motif is often seen in experimental drug candidates and approved drugs .

Synthesis Analysis

The synthesis of 1,2,3-triazoles often involves the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction allows for the formation of these structures using a reliable, regioselective, and high-yielding process .Molecular Structure Analysis

The aromatic structures of 1H-1,2,3-triazole are the most stable tautomeric forms of the 1,2,3-triazolic ring . The nitrogen atoms present in these tautomers have distinct properties .Chemical Reactions Analysis

The CuAAC reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .Applications De Recherche Scientifique

Drug Discovery

The 1,2,3-triazole core of Dimethyl 1-phenyltriazole-4,5-dicarboxylate is a significant structure in medicinal chemistry. Its resemblance to the amide bond allows it to mimic E or Z amide bonds, making it a valuable scaffold in drug design . This compound can be used to create analogs of existing drugs or to develop new therapeutic agents with potential activity against various diseases.

Organic Synthesis

In organic chemistry, the triazole ring serves as a stable and versatile intermediate. The compound can be utilized in click chemistry reactions, particularly in the CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) process, to synthesize a wide array of organic molecules . This method is highly valued for its efficiency and the ability to join molecules with precision.

Polymer Chemistry

The triazole ring’s stability under various conditions makes it an excellent candidate for polymerization reactions. Dimethyl 1-phenyltriazole-4,5-dicarboxylate can be incorporated into polymers to enhance their thermal stability and chemical resistance, which is crucial for materials used in extreme environments .

Supramolecular Chemistry

Due to its ability to engage in hydrogen bonding and its strong dipole moment, this compound is useful in the field of supramolecular chemistry. It can be used to create complex structures through non-covalent interactions, which have applications in the development of novel materials and sensors .

Bioconjugation

The triazole ring can act as a linker in bioconjugation strategies. It is used to attach various functional groups to biomolecules, such as proteins or nucleic acids, without altering their native function. This application is particularly relevant in the development of targeted drug delivery systems .

Fluorescent Imaging

The unique electronic properties of the triazole ring make it suitable for use in fluorescent probes. When incorporated into imaging agents, Dimethyl 1-phenyltriazole-4,5-dicarboxylate can help in the visualization of biological processes, aiding in diagnostics and research .

Antiproliferative Agents

Research has shown that certain triazole derivatives exhibit antiproliferative effects against cancer cells. For instance, 1,2-benzisoxazole tethered 1,2,3-triazoles have demonstrated significant activity against human acute myeloid leukemia (AML) cells . This suggests that Dimethyl 1-phenyltriazole-4,5-dicarboxylate could be modified to develop potent anticancer agents.

Materials Science

The robustness of the triazole ring allows for its use in materials science. It can be incorporated into various materials to improve their properties, such as increasing conductivity or enhancing mechanical strength. This makes it valuable for the development of advanced materials for electronics and construction .

Mécanisme D'action

Target of Action

It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Mode of Action

Triazole compounds are known to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound might interact with its targets by facilitating proton transfer, leading to changes in the target’s function.

Biochemical Pathways

The transformation between the enol and keto forms after excited-state proton transfer is a key photophysical property of triazole compounds . This suggests that the compound might influence pathways involving proton transfer and tautomeric transformations.

Pharmacokinetics

It’s known that imidazole, a similar heterocyclic compound, is highly soluble in water and other polar solvents , which could suggest good bioavailability for Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets. For instance, the dipole moment, melting point, and boiling point of the imidazole ring, a similar compound, are 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively , suggesting that similar environmental conditions might influence the action of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate.

Orientations Futures

Propriétés

IUPAC Name |

dimethyl 1-phenyltriazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-18-11(16)9-10(12(17)19-2)15(14-13-9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKQEVLPVNRLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339379 | |

| Record name | Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate | |

CAS RN |

17304-69-7 | |

| Record name | Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)